molecular formula C20H20O4 B11937108 Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate CAS No. 56586-34-6

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate

Cat. No.: B11937108
CAS No.: 56586-34-6
M. Wt: 324.4 g/mol
InChI Key: MJAGZKYWKWEKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate is an organic compound characterized by a cyclobutane ring substituted with two phenyl groups and two ester groups. This compound is part of the truxillic acid derivatives family, known for their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate can be synthesized through the dimerization of methyl 3-(3,4-dimethoxyphenyl)acrylate in methanol under photoirradiation by direct sunlight . The reaction involves the formation of a cyclobutane ring via a [2+2] cycloaddition reaction, a common method for synthesizing cyclobutane derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale photochemical reactors to facilitate the [2+2] cycloaddition reaction. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of 2,4-diphenylcyclobutane-1,3-dicarboxylic acid.

    Reduction: Formation of 2,4-diphenylcyclobutane-1,3-dimethanol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate involves its interaction with biological targets through its cyclobutane ring and ester groups. The compound can participate in hydrogen bonding and van der Waals interactions, stabilizing its structure and enhancing its biological activity . The specific molecular targets and pathways depend on the context of its application, such as its role as an analgesic or in polymer synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical reactivity and biological activity compared to its carboxylic acid counterparts

Properties

CAS No.

56586-34-6

Molecular Formula

C20H20O4

Molecular Weight

324.4 g/mol

IUPAC Name

dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate

InChI

InChI=1S/C20H20O4/c1-23-19(21)17-15(13-9-5-3-6-10-13)18(20(22)24-2)16(17)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3

InChI Key

MJAGZKYWKWEKQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(C1C2=CC=CC=C2)C(=O)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.